PHENOLPHTHALEIN DIBUTYRATE

Description

The exact mass of the compound Butanoic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality PHENOLPHTHALEIN DIBUTYRATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHENOLPHTHALEIN DIBUTYRATE including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[4-[1-(4-butanoyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O6/c1-3-7-25(29)32-21-15-11-19(12-16-21)28(24-10-6-5-9-23(24)27(31)34-28)20-13-17-22(18-14-20)33-26(30)8-4-2/h5-6,9-18H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKODXQNSKLMPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069592 | |

| Record name | Butanoic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62625-15-4 | |

| Record name | 1,1′-[(3-Oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene] dibutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62625-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 1,1'-((3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolphthalein, dibutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1,1'-[(3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-oxo-1(3H)-isobenzofurylidene)di-p-phenylene dibutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Deep Dive: Phenolphthalein Dibutyrate as a Lipolytic Probe

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Enzymologists, and Assay Development Scientists

Executive Summary

Phenolphthalein Dibutyrate (PDB) serves as a critical chromogenic substrate in the characterization of lipolytic enzymes (lipases and esterases). Unlike simple acid-base titrations, PDB enables high-throughput spectrophotometric screening (HTS) for lipase inhibitors—a vital pathway in the development of anti-obesity therapeutics (e.g., analogs of Orlistat). This guide dissects the physicochemical mechanism of PDB hydrolysis, provides a validated self-validating protocol for kinetic assays, and outlines the safety constraints required for its handling in a GLP environment.

Part 1: Chemical Basis & Enzymatic Mechanism

The Substrate Architecture

Phenolphthalein Dibutyrate (C₂₈H₂₆O₆) is a diester derivative of phenolphthalein. In its esterified state, the lactone ring is stable, and the molecule is colorless, regardless of pH. The "Mechanism of Action" in this context refers to its specific hydrolysis by serine hydrolases.

-

Lipophilicity: The butyrate groups render the molecule hydrophobic, necessitating emulsification to create an oil-water interface—the obligate site of action for "true" lipases (Interfacial Activation).

-

Specificity: PDB is a substrate for both esterases (acting on water-soluble esters) and lipases (acting on emulsified esters), making it a versatile but non-specific probe.

The Hydrolytic Pathway

The enzymatic cleavage follows a biphasic nucleophilic substitution mechanism mediated by the enzyme's Catalytic Triad (Serine-Histidine-Aspartate/Glutamate).

-

Acylation: The catalytic Serine nucleophile attacks the carbonyl carbon of one butyrate ester bond.

-

Release 1: The first butyric acid is released, leaving a mono-ester intermediate.

-

Deacylation: Water hydrolyzes the acyl-enzyme complex.

-

Chromophore Generation: The process repeats for the second ester bond. Upon full hydrolysis, free Phenolphthalein is released.

-

Signal Transduction: In an alkaline buffer (pH > 8.2), the released phenolphthalein undergoes tautomerization to its dianionic quinoid form, resulting in a strong absorbance peak at 553 nm (Pink).

Mechanistic Visualization

The following diagram details the molecular flow from substrate recognition to signal generation.

Caption: Figure 1.[1] Kinetic pathway of Phenolphthalein Dibutyrate hydrolysis. The reaction requires interfacial activation and alkaline conditions for signal detection.

Part 2: Assay Development & Optimization

To use PDB effectively in drug discovery (e.g., screening for lipase inhibitors), the assay must be self-validating . This means the system must account for spontaneous hydrolysis and solubility issues.

Critical Parameters

| Parameter | Optimal Condition | Rationale |

| Buffer pH | 8.0 – 9.0 | Ensures released phenolphthalein is in the pink quinoid form (pKa ~9.3). Tris-HCl or Glycine-NaOH are preferred. |

| Solvent | Ethanol / Acetone | PDB is insoluble in water. Prepare a 0.1 M stock in ethanol/acetone (1:1). |

| Emulsifier | Bile Salts / Gum Arabic | Lipases require an interface. Bile salts (Na-Taurodeoxycholate) mimic physiological conditions. |

| Temperature | 37°C | Physiological relevance for human drug development. |

| Wavelength | 550 nm (± 3 nm) | Absorbance maximum of the phenolphthalein dianion. |

The "Self-Validating" Control System

In any enzymatic assay using PDB, you must run a Blank (No Enzyme) control. PDB is an ester and is subject to spontaneous hydrolysis at high pH.

-

Correction Factor:

-

If

increases >10% over the assay time, the buffer pH is too high or the stock solution is degraded.

Part 3: Validated Experimental Protocol (HTS Format)

This protocol is designed for a 96-well microplate format suitable for screening lipase inhibitors.

Materials

-

Substrate Stock: 100 mM Phenolphthalein Dibutyrate in Acetone.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM CaCl₂ (calcium stabilizes many lipases) and 0.5% (w/v) Sodium Taurodeoxycholate.

-

Enzyme: Porcine Pancreatic Lipase (Type II) or recombinant human lipase.

-

Stop Solution: 0.1 M Na₂CO₃ (raises pH to ~11 to maximize color development immediately before reading).

Step-by-Step Workflow

-

Preparation of Substrate Emulsion:

-

Dilute the 100 mM Substrate Stock 1:100 into the Assay Buffer while vortexing vigorously. This creates a kinetic emulsion (cloudy). Note: Use immediately.

-

-

Plate Setup:

-

Wells A1-A3 (Blank): 180 µL Substrate Emulsion + 20 µL Buffer.

-

Wells B1-B3 (Positive Control): 180 µL Substrate Emulsion + 20 µL Active Enzyme.

-

Wells C1-C3 (Test Compound): 180 µL Substrate Emulsion + 10 µL Test Compound + 10 µL Enzyme.

-

-

Incubation:

-

Incubate at 37°C for 15–30 minutes.

-

Kinetic Mode: Read absorbance at 550 nm every 60 seconds.

-

Endpoint Mode: Add 50 µL Stop Solution (Na₂CO₃) after 30 mins, then read.

-

-

Data Acquisition:

-

Measure Absorbance (OD₅₅₀).

-

Part 4: Data Analysis & Interpretation

Calculating Specific Activity

To quantify enzyme activity, use the Beer-Lambert Law. The molar extinction coefficient (

- : Slope of the linear portion of the kinetic curve.

- : Total reaction volume (L).

- : Path length (0.6 cm for 200µL in standard 96-well plate).

- : Volume of enzyme added (L).

Inhibition Kinetics (IC50)

For drug development (e.g., testing a novel lipase inhibitor), plot the % Residual Activity against the log of inhibitor concentration.

Caption: Figure 2. Data processing pipeline for determining IC50 values of lipase inhibitors.

Part 5: Safety & Limitations (E-E-A-T)

Carcinogenicity Warning

Phenolphthalein is classified by IARC as Group 2B (Possibly carcinogenic to humans) .[2] While PDB is an ester, it hydrolyzes to phenolphthalein.

-

Protocol Requirement: All weighing of powder must occur in a biosafety cabinet or chemical fume hood.

-

Disposal: Liquid waste containing PDB/Phenolphthalein must be segregated as hazardous chemical waste (carcinogen), not general solvent waste.

Technical Limitations

-

Spontaneous Hydrolysis: At pH > 9.0, PDB hydrolyzes without enzyme. Keep assay pH near 8.0 and use a stop solution to jump to pH 10+ only for reading.

-

Solubility: PDB precipitates easily. If the reaction mix turns clear (loss of emulsion) without pink color, the substrate has crashed out. Maintain >0.1% surfactant (Taurodeoxycholate or Triton X-100).

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 6626, Phenolphthalein. Retrieved from [Link]

-

Gupta, N., Rathi, P., & Gupta, R. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Analytical Biochemistry. (Contextual grounding for lipase assay standards). Retrieved from [Link]

-

World Health Organization (WHO) & International Agency for Research on Cancer (IARC). (2011). Phenolphthalein Safety Data & Carcinogenicity Classification. Retrieved from [Link]

Sources

Technical Guide: Phenolphthalein Dibutyrate Spectroscopic Data & Applications

[1]

Chemical Identity & Significance

Phenolphthalein dibutyrate (CAS 62625-15-4) is the diester derivative of the common pH indicator phenolphthalein.[1] Unlike its parent compound, the dibutyrate ester is chemically stable and colorless in aqueous solution. Its primary utility lies in drug development and biocatalysis research as a specific substrate for lipases.

Upon enzymatic hydrolysis, the butyrate ester bonds are cleaved, releasing free phenolphthalein. In alkaline conditions (pH > 8.5), the liberated phenolphthalein undergoes a structural rearrangement to its dianionic form, resulting in a vivid pink coloration (

Core Properties Table

| Property | Data |

| IUPAC Name | 3,3-Bis(4-butyryloxyphenyl)-2-benzofuran-1(3H)-one |

| CAS Number | 62625-15-4 |

| Molecular Formula | |

| Molecular Weight | 458.51 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water |

Spectroscopic Characterization

The following data establishes the structural identity of phenolphthalein dibutyrate. Note that the esterification of the phenolic hydroxyl groups significantly alters the spectroscopic signature compared to the parent phenolphthalein.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the presence of two distinct carbonyl environments: the strained lactone ring and the aliphatic ester chains.

| Frequency ( | Assignment | Structural Context |

| 1785 - 1795 | Characteristic high-frequency shift due to the 5-membered lactone ring strain.[1] | |

| 1750 - 1765 | Stretching vibration of the butyrate ester carbonyls. | |

| 2960 - 2870 | Methyl and methylene stretches from the butyryl chains ( | |

| 1600, 1470 | Skeletal vibrations of the benzene rings. | |

| 1150 - 1200 | C-O-C asymmetric stretching.[1] |

B. Nuclear Magnetic Resonance (NMR)

The

| Shift ( | Multiplicity | Integration | Assignment |

| 7.95 | Doublet (d) | 1H | Aromatic proton ortho to lactone carbonyl (Phthalide ring).[1] |

| 7.50 - 7.70 | Multiplet (m) | 2H | Aromatic protons (Phthalide ring meta/para).[1] |

| 7.90 | Doublet (d) | 1H | Aromatic proton (Phthalide ring).[1] |

| 7.20 - 7.35 | Multiplet (m) | 4H | Aromatic protons (Phenylene rings, meta to ester).[1] |

| 7.05 - 7.15 | Multiplet (m) | 4H | Aromatic protons (Phenylene rings, ortho to ester).[1] |

| 2.55 | Triplet (t) | 4H | |

| 1.78 | Sextet (m) | 4H | |

| 1.02 | Triplet (t) | 6H | Terminal Methyl of butyrate ( |

-

Carbonyls:

171.5 (Ester -

Aromatic:

151.0 (Ipso-O), 128-135 (Aromatic CH), 90.5 (Quaternary sp3 C).[1] -

Aliphatic:

36.2 (

C. UV-Vis Spectroscopy[1]

Experimental Protocols

Protocol A: Synthesis of Phenolphthalein Dibutyrate

For research synthesis when commercial stock is unavailable.[1]

Reagents: Phenolphthalein (3.18 g, 10 mmol), Butyric Anhydride (4.0 mL, ~25 mmol), Pyridine (anhydrous), Ethyl Acetate, Hexane.[1]

-

Reaction: Dissolve phenolphthalein in 15 mL of anhydrous pyridine in a round-bottom flask.

-

Addition: Add butyric anhydride dropwise under stirring at room temperature.

-

Reflux: Heat the mixture to 90°C for 3 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) until the starting material spot disappears.

-

Workup: Pour the reaction mixture into 100 mL ice-cold water. Extract with Ethyl Acetate (3 x 30 mL).

-

Wash: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.

Protocol B: Lipase Activity Assay

Standard operating procedure for drug screening.[1]

-

Preparation: Prepare a 10 mM stock solution of Phenolphthalein Dibutyrate in DMSO or Ethanol.

-

Buffer: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100 (emulsifier).

-

Reaction:

-

In a 96-well plate, add 180

L of Buffer. -

Add 10

L of Enzyme solution (Lipase source). -

Initiate reaction with 10

L of Substrate Stock.

-

-

Monitoring: Immediately measure Absorbance at 550 nm in kinetic mode for 20 minutes at 37°C.

-

Termination (Endpoint Method): If using endpoint, stop reaction after 30 mins by adding 100

L of 0.1 M

Mechanistic Visualization

The following diagram illustrates the hydrolysis pathway monitored during the spectroscopic assay.

Caption: Step-wise enzymatic hydrolysis of phenolphthalein dibutyrate followed by pH-dependent chromophore generation.

References

-

NIST Chemistry WebBook. Phenolphthalein, dibutyrate - IR Spectrum (Coblentz No. 9201).[1] National Institute of Standards and Technology. [Link][1]

- Gupta, N. et al.Spectrophotometric determination of lipase activity. Journal of Applied Microbiology.

-

PubChem. Phenolphthalein (Compound Summary). National Library of Medicine. [Link]

phenolphthalein dibutyrate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of Phenolphthalein Dibutyrate

Abstract

Phenolphthalein dibutyrate stands as a pivotal chromogenic substrate in the field of enzymology, particularly for the kinetic analysis of lipolytic and esterolytic enzymes. Its molecular architecture, which ingeniously couples the well-known pH indicator properties of phenolphthalein with fatty acid ester linkages, provides a robust and straightforward method for quantifying enzyme activity. This guide delineates the core molecular structure of phenolphthalein dibutyrate, elucidates the mechanism of its enzymatic hydrolysis, and provides a detailed experimental protocol for its application in lipase activity assays. We will explore the causality behind experimental design choices, ensuring a self-validating and reproducible system for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

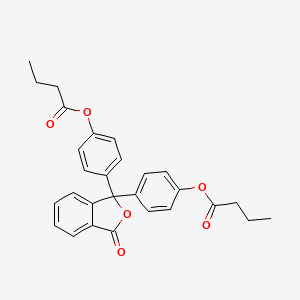

Phenolphthalein dibutyrate, with the chemical formula C28H26O6, is an ester derivative of phenolphthalein.[1][2] The core of the molecule is the triphenylmethane-derived phthalide structure characteristic of phenolphthalein. In this derivative, the two phenolic hydroxyl groups of the parent phenolphthalein molecule are esterified with butyric acid.

The structure consists of:

-

A central sp3-hybridized carbon atom.

-

A lactone ring derived from a phthalic anhydride precursor.

-

Two phenyl rings, each substituted at the para position with a butyrate ester group (-O-C(=O)-(CH2)2-CH3).

This esterification renders the molecule colorless and non-indicative of pH in its intact state. The key to its function lies in the lability of these ester bonds to enzymatic cleavage.

Visualization of Molecular Structure

Caption: 2D representation of the Phenolphthalein Dibutyrate molecule.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C28H26O6 | [1][2] |

| Molecular Weight | 458.5 g/mol | [1][2] |

| CAS Number | 62625-15-4 | [1][2] |

| IUPAC Name | (3-oxo-1(3H)-isobenzofurylidene)di-p-phenylene dibutyrate | [1] |

| Appearance | White to yellowish crystalline powder | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers. | [5][6] |

Principle of Application in Enzymology

Phenolphthalein dibutyrate is classified as a chromogenic substrate. The fundamental principle of its use in enzyme assays is the conversion of a colorless, non-indicative substrate into a colored product through enzymatic action.[7] This allows for the continuous monitoring of enzyme activity via spectrophotometry or even simple visual inspection.

The reaction proceeds in two key stages:

-

Enzymatic Hydrolysis: A lipase or esterase enzyme catalyzes the hydrolysis of the ester bonds on phenolphthalein dibutyrate. This reaction releases two molecules of butyric acid and one molecule of phenolphthalein for each molecule of substrate consumed.

-

Color Development: The assay is conducted in a buffered solution with a pH value typically set between 8.5 and 10.0.[3][8] In this alkaline environment, the newly liberated phenolphthalein molecule undergoes a structural rearrangement from its colorless lactone form to its pink/fuchsia quinone form.[3] The intensity of the pink color is directly proportional to the amount of phenolphthalein released, and thus, to the activity of the enzyme.

Alternatively, in an unbuffered or weakly buffered alkaline system, the production of butyric acid will cause the pH to drop. If the starting pH is around 10, the pink color of the indicator will fade and eventually disappear as the pH drops below 8.3.[9] The rate of this color loss is then proportional to the enzyme's activity.

Enzymatic Reaction Pathway

Caption: Enzymatic hydrolysis of phenolphthalein dibutyrate and subsequent color change.

Experimental Protocol: Lipase Activity Assay (Colorimetric)

This protocol provides a self-validating system for determining lipase activity in a sample, such as a cell lysate, purified enzyme solution, or serum. The core principle is to measure the rate of increase in absorbance at 550-560 nm, which corresponds to the formation of the pink phenolphthalein anion.

Materials and Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0. Causality: A pH of 9.0 is chosen because it is well within the range for phenolphthalein's pink color (pH 8.2-10.0) and is often near the optimal pH for many lipases.[3][10]

-

Substrate Stock Solution: 10 mM Phenolphthalein Dibutyrate in isopropanol. Causality: Isopropanol or another alcohol is required as the substrate is poorly soluble in water.[5][6] A stock solution allows for minimal addition of organic solvent to the final aqueous reaction.

-

Enzyme Sample: Purified lipase, cell homogenate, or serum.

-

Positive Control: A known concentration of a commercial lipase (e.g., from Candida rugosa). Trustworthiness: The positive control validates that the assay components are working correctly and provides a benchmark for activity.

-

Negative Control (Blank): Assay buffer without the enzyme sample. Trustworthiness: The blank corrects for any non-enzymatic hydrolysis of the substrate, ensuring that the measured rate is due to enzyme activity.

-

Microplate Reader: Capable of measuring absorbance at 550-560 nm.

-

96-well Microplate: Clear, flat-bottom.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare the Assay Buffer and equilibrate it to the desired reaction temperature (e.g., 37°C).

-

Prepare dilutions of your enzyme sample in cold Assay Buffer. It is crucial to test several dilutions to ensure the final readings fall within the linear range of the assay.[11]

-

-

Assay Setup (per well in a 96-well plate):

-

Sample Wells: Add 180 µL of pre-warmed Assay Buffer and 10 µL of the diluted enzyme sample.

-

Positive Control Well: Add 180 µL of pre-warmed Assay Buffer and 10 µL of the diluted positive control lipase.

-

Blank Well: Add 190 µL of pre-warmed Assay Buffer (180 µL + 10 µL to match the total volume).

-

-

Pre-incubation:

-

Incubate the microplate at 37°C for 5 minutes to allow the samples to reach thermal equilibrium. Causality: Ensuring a stable temperature is critical as enzyme kinetics are highly temperature-dependent.

-

-

Initiating the Reaction:

-

To each well (including the blank), add 10 µL of the 10 mM Phenolphthalein Dibutyrate stock solution. This initiates the reaction. The final substrate concentration will be 0.5 mM.

-

Mix the plate gently for 10 seconds.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader, pre-set to 37°C.

-

Measure the absorbance at 555 nm every 60 seconds for a period of 15-30 minutes.

-

Data Analysis

-

Correct for Blank: For each time point, subtract the absorbance value of the Blank well from the absorbance values of the Sample and Positive Control wells.

-

Plot Data: Plot the corrected absorbance (ΔAbsorbance) versus time (in minutes) for each sample.

-

Determine Rate: Identify the linear portion of the curve (the initial velocity phase) and calculate the slope (ΔAbsorbance/min). This slope is the rate of the reaction.

-

Quantify Activity: To convert this rate into standard enzyme units (µmol/min), a standard curve of known phenolphthalein concentrations must be prepared under the same buffer and volume conditions to determine the molar extinction coefficient. One unit of lipase activity is defined as the amount of enzyme that liberates 1.0 µmol of phenolphthalein (or 2.0 µmol of butyric acid) per minute at the specified pH and temperature.

Synthesis Overview

The synthesis of phenolphthalein dibutyrate is a two-step process starting from basic chemical precursors.

-

Synthesis of Phenolphthalein: The parent indicator is synthesized via a classic electrophilic aromatic substitution reaction. Phthalic anhydride is heated with two equivalents of phenol in the presence of a dehydrating acid catalyst, such as concentrated sulfuric acid.[12][13][14]

-

Esterification: The resulting phenolphthalein is then esterified. This can be achieved by reacting it with butyryl chloride or butyric anhydride in the presence of a base catalyst (like pyridine) to acylate the two phenolic hydroxyl groups, yielding the final phenolphthalein dibutyrate product.

Conclusion

The molecular structure of phenolphthalein dibutyrate is elegantly designed for its function as a chromogenic enzyme substrate. By masking the indicator properties of phenolphthalein with enzyme-labile ester groups, it provides a direct and reliable method for assaying lipase and esterase activity. The protocols derived from its use are robust, easily adaptable for high-throughput screening, and grounded in the fundamental principles of enzyme kinetics and acid-base chemistry.[15][16] This guide provides the foundational knowledge and practical steps for researchers to confidently employ this valuable tool in their work.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Phenolphthalein, dibutyrate. NIST Chemistry WebBook. [Link]

-

Knowde. (n.d.). Industrial Applications of Phenolphthalein. [Link]

-

LookChem. (n.d.). Cas 77-09-8, Phenolphthalein. [Link]

-

Wikipedia. (n.d.). Phenolphthalein. [Link]

-

Assay Genie. (n.d.). Lipase Activity Colorimetric Assay Kit. [Link]

-

WJEC. (n.d.). Investigation into the effect of temperature or pH on enzyme activity. [Link]

-

Scent.vn. (n.d.). Phenolphthalein (CAS 77-09-8): Odor profile, Properties, & IFRA compliance. [Link]

-

PrepChem.com. (2017). Preparation of phenolphthalein. [Link]

-

StudySmarter. (n.d.). An investigation into how the concentration of lipase affects the rate of the hydrolysis of lipids. [Link]

-

Vibzz Lab. (2023, November 19). Phenolphthalein : Organic Synthesis [Video]. YouTube. [Link]

-

Gargouri, Y., et al. (2012). A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. Analytical Biochemistry, 421(1), 255-261. [Link]

-

Autech Industry. (2025, November 1). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. [Link]

-

Petruševski, V. M., & Stojanovska, M. (2014). Behaviour of Phenolphthalein in Strongly Basic Media. ResearchGate. [Link]

-

Beloglazova, N. V., et al. (2019). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules, 24(18), 3334. [Link]

-

Longdom Publishing. (2024, December 12). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. [Link]

-

da Silva, A. C. A., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 9, 989333. [Link]

Sources

- 1. Phenolphthalein, dibutyrate [webbook.nist.gov]

- 2. Phenolphthalein dibutyrate | CAS 62625-15-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. autechindustry.com [autechindustry.com]

- 5. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 6. scent.vn [scent.vn]

- 7. Phenolphthalein Synthetic Compound - HIn - phph - Periodical [periodical.knowde.com]

- 8. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 9. wjec.co.uk [wjec.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. Phenolphthalein synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. youtube.com [youtube.com]

- 15. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

A Comprehensive Technical Guide to the Solubility Profile of Phenolphthalein Dibutyrate

Introduction

Phenolphthalein dibutyrate (PDB) is a diester derivative of the well-known pH indicator, phenolphthalein. Structurally, it comprises a phenolphthalein core functionalized with two butyrate ester groups. This modification dramatically alters its physicochemical properties, transforming it from a simple indicator into a valuable chromogenic substrate for enzymatic assays. Specifically, PDB is utilized for the detection and quantification of esterase and lipase activity.[1] The enzymatic cleavage of the ester bonds by these hydrolases releases phenolphthalein and butyric acid. In an alkaline environment, the liberated phenolphthalein reverts to its vibrant pink/fuchsia quinonoid form, providing a colorimetric signal that can be measured spectrophotometrically.

The efficacy and reliability of such assays are fundamentally dependent on the solubility of the substrate in the assay medium. For drug development professionals and researchers, understanding the solubility profile of phenolphthalein dibutyrate is not merely an academic exercise; it is a critical prerequisite for robust assay design, formulation development, and the accurate interpretation of kinetic data. This guide provides a deep dive into the theoretical and practical aspects of PDB solubility, offering both predictive analysis based on its molecular structure and a detailed framework for its empirical determination.

Part 1: Theoretical Solubility Profile & Physicochemical Properties

The solubility of a compound is governed by its molecular structure and its interactions with the solvent. By analyzing the structure of phenolphthalein dibutyrate, we can predict its behavior in various solvent systems.

Molecular Structure and Inherent Lipophilicity

Phenolphthalein dibutyrate (Molecular Formula: C₂₈H₂₆O₆) is a large, predominantly non-polar molecule.[2] The addition of two four-carbon butyrate chains to the phenolphthalein backbone significantly increases its molecular weight (458.50 g/mol ) and, more importantly, its lipophilicity.[2]

A key descriptor of a compound's lipophilicity is the octanol-water partition coefficient (LogP). For phenolphthalein dibutyrate, the calculated LogP value is approximately 5.56.[2] This high positive value indicates a strong preference for non-polar (lipophilic) environments over polar (hydrophilic) ones. Consequently, it is predicted to be highly soluble in fats, oils, and non-polar organic solvents, while exhibiting very poor solubility in water. The calculated base-10 logarithm of its water solubility is -7.48 mol/L, further confirming its hydrophobic nature.[2]

Predicted Solubility Across Solvent Classes

Based on the "like dissolves like" principle, which states that substances with similar polarity are more likely to be soluble in one another, we can forecast the solubility of PDB.[3]

| Solvent Class | Specific Examples | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Practically Insoluble | The molecule's high lipophilicity and large non-polar surface area prevent favorable interactions with polar water molecules.[2] |

| Polar Protic | Ethanol, Methanol | Slightly to Moderately Soluble | These solvents have both polar hydroxyl groups and non-polar alkyl chains. They can interact with the ester groups of PDB while also solvating its large aromatic structure. Phenolphthalein itself is very soluble in ethanol.[4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Good to High Solubility | These solvents are highly polar and can effectively solvate the ester functionalities, yet they lack the strong hydrogen-bonding network of water, allowing them to accommodate large lipophilic molecules. Similar complex esters, like Phorbol 12,13-dibutyrate, demonstrate high solubility in DMSO.[6][7] |

| Non-Polar | Chloroform, Dichloromethane, Toluene | High to Very High Solubility | The non-polar nature of these solvents aligns well with the predominantly hydrophobic character of phenolphthalein dibutyrate, leading to strong van der Waals interactions and effective solvation. |

Factors Influencing Solution Stability

-

pH-Dependent Hydrolysis: While pH does not directly influence the solubility of the intact ester in the same way it does for an acidic or basic compound, it is critical for its chemical stability. The ester linkages in PDB are susceptible to hydrolysis under strongly acidic or alkaline conditions. This process is not one of dissolution but of degradation. This inherent instability in alkaline conditions is the very principle exploited in enzymatic assays, where the rate of color change is proportional to the rate of hydrolysis.[1][8]

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[9][10] This principle is expected to apply to phenolphthalein dibutyrate, and controlled temperature is therefore essential for obtaining reproducible solubility data.

Part 2: Experimental Determination of Solubility

Given the scarcity of published quantitative solubility data for phenolphthalein dibutyrate, empirical determination is crucial for any research or development application. The isothermal shake-flask method is the gold-standard technique for measuring equilibrium solubility.[11]

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for generating accurate and reproducible solubility data.

2.1.1 Materials and Equipment

-

Phenolphthalein dibutyrate (high purity, >98%)

-

Selected solvents (analytical or HPLC grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

2-10 mL glass vials with screw caps and PTFE-lined septa

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

HPLC-UV system or equipment for gravimetric analysis

2.1.2 Procedure

-

Preparation of Saturated Solution: Add an excess amount of phenolphthalein dibutyrate to a glass vial containing a known volume (e.g., 2 mL) of the chosen solvent. An amount sufficient to ensure undissolved solid remains at equilibrium is critical.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium, typically between 24 and 72 hours.[11] A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for at least 1 hour to let coarse particles settle. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved micro-particulates.[11]

-

Quantification: Analyze the concentration of the solute in the clear, filtered supernatant using a validated analytical method as described below.

Analytical Methods for Quantification

2.2.1 High-Performance Liquid Chromatography (HPLC-UV) - Recommended

This is the preferred method due to its high sensitivity, specificity, and accuracy.

Caption: Logical flow of the HPLC quantification method.

-

Protocol Steps:

-

Calibration Curve: Prepare a primary stock solution of PDB in a solvent of known high solubility (e.g., acetonitrile or DMSO). From this stock, prepare a series of standard solutions of known concentrations.

-

Chromatography: Inject the standards onto an HPLC system. A typical setup would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water gradient, and a UV detector set to a wavelength where PDB shows strong absorbance.

-

Analysis: Plot the peak area from the chromatograms against the concentration of the standards to generate a linear calibration curve.

-

Sample Quantification: Accurately dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve. Inject the diluted sample and determine its concentration from its peak area using the curve.

-

Final Calculation: Correct for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

-

2.2.2 Gravimetric Method

A simpler, but less sensitive, alternative suitable for solvents in which PDB has high solubility.

-

Protocol Steps:

-

Pipette a precise volume (e.g., 1.0 mL) of the filtered supernatant into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a vacuum oven at a temperature below the solvent's boiling point to avoid splattering.[11]

-

Once the solute is completely dry, re-weigh the dish.

-

The difference in weight corresponds to the mass of PDB dissolved in the known volume of solvent, from which solubility (e.g., in g/L) can be calculated.

-

Part 3: Application-Specific Considerations in Biochemical Assays

The primary utility of phenolphthalein dibutyrate is as a substrate in aqueous-based enzyme assays.[1] This presents a direct conflict with its inherent hydrophobicity. Overcoming this challenge requires specific formulation strategies.

Caption: Decision tree for solubilizing PDB in aqueous assay buffers.

-

Co-Solvent Approach: The most common method involves preparing a concentrated stock solution of PDB in a water-miscible organic solvent like DMSO or ethanol.[6][12] This stock is then diluted to the final working concentration in the aqueous assay buffer. Causality: The organic solvent maintains PDB in solution at a high concentration, and upon dilution, the large volume of aqueous buffer can accommodate the small amount of pre-dissolved PDB.

-

Critical Insight: It is imperative to keep the final concentration of the organic co-solvent in the assay low (typically <1-5% v/v), as higher concentrations can denature the enzyme and invalidate the results. A control experiment measuring enzyme activity with the solvent alone is essential.

-

-

Emulsion-Based Approach: Lipases are interfacial enzymes, meaning they are most active at an oil-water interface.[13] Therefore, presenting the substrate as a fine emulsion can mimic its natural physiological state and enhance enzymatic activity.

-

Methodology: This can be achieved by dissolving PDB in a minimal amount of a water-miscible solvent along with a non-ionic surfactant (e.g., Tween 80, Triton X-100). This mixture is then added to the assay buffer with vigorous stirring or sonication to form a stable emulsion.

-

Conclusion

Phenolphthalein dibutyrate is a highly lipophilic diester with predicted and demonstrable poor solubility in aqueous media but good solubility in polar aprotic and non-polar organic solvents. While this profile makes it an effective chromogenic substrate for lipases, it also necessitates careful consideration during assay development. The direct application of PDB in the aqueous buffers required for enzymatic reactions is impractical without specific formulation strategies. The use of organic co-solvents to create a working solution from a concentrated stock is a field-proven and effective technique, provided the final solvent concentration is controlled to ensure enzyme integrity. For researchers requiring precise solubility data for formulation or modeling, the isothermal shake-flask method coupled with HPLC-UV quantification provides a robust and reliable experimental framework.

References

- LookChem. (n.d.). Cas 77-09-8,Phenolphthalein.

- Cheméo. (n.d.). Chemical Properties of Phenolphthalein, dibutyrate (CAS 62625-15-4).

- Wikipedia. (2024). Phenolphthalein.

- Echemi. (2022, July 18). What are the Chemical properties of phenolphthalein.

- Ataman Kimya. (n.d.). PHENOLPHTHALEIN.

- TargetMol. (n.d.). Phenolphthalein.

- BenchChem. (n.d.). The Solubility Profile of Octadecanoic Acid, 3-Hydroxypropyl Ester: A Technical Guide.

- HHS Science - Mr. Gerber. (n.d.). Factors that Affect Solubility.

- StudyLib. (n.d.). Unit 4: Solubility and Factors Affecting Solubility.

- Scent.vn. (n.d.). Phenolphthalein (CAS 77-09-8): Odor profile, Properties, & IFRA compliance.

- The Science Company. (2016, May 19). SDS Phenolphthalein Indicator, 1-2% in Denatured Ethanol.

- Autech Industry. (2025, November 1). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator.

- Sciencemadness Wiki. (2023, November 18). Phenolphthalein.

- OChem Pal. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- AIP Publishing. (2010, June 7). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters.

- Scribd. (n.d.). Factors Influencing Solubility | PDF.

- StudyGuides.com. (n.d.). Phenolphthalein (Chemical Indicator) – Study Guide.

- Rowe Scientific. (2025, January 16). Rowe Scientific Phenolphthalein, Thymolphthalein, Phenol Red Indicator Solution in Ethanol.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

-

National Center for Biotechnology Information. (n.d.). Phenolphthalein. PubChem Compound Database. Retrieved from [Link]

- Knowde. (n.d.). Industrial Applications of Phenolphthalein.

- Patsnap. (2024, June 15). What is Phenolphthalein used for?.

- Sigma-Aldrich. (n.d.). Phorbol 12,13-dibutyrate (P1269) - Product Information Sheet.

- ResearchGate. (n.d.). An esterification method for determination of lipase activity.

- Sigma-Aldrich. (n.d.). Lipase Assay Kit.

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

- WJEC. (n.d.). Investigation into the effect of temperature or pH on enzyme activity.

- Tocris Bioscience. (n.d.). Phorbol 12,13-dibutyrate (4153).

- Iowa State University Digital Repository. (n.d.). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed.

- Novozymes. (n.d.). Determination of lipase/esterase activity, titration by the pH-stat method.

- GFS Chemicals. (2025, October 12). DMSO, Dimethyl Sulfoxide EP BP Ph Eur USP Reagent Grade Manufacturers.

- BYJU'S. (2018, September 26). Phenolphthalein Structure – C₂₀H₁₄O₄.

- chemeurope.com. (n.d.). Phenolphthalein.

- Cell Signaling Technology. (n.d.). PDBu (Phorbol 12,13-Dibutyrate) (#12808) Datasheet.

- Patsnap. (2025, July 24). Application of Phenolphthalein in Conductometric Titration Methodologies.

- Quora. (2017, June 24). How to determine the solubility of organic compounds.

- Mettler Toledo. (n.d.). pH-Responsive Nanoparticles: Drug Delivery Revolution.

- Santa Cruz Biotechnology. (n.d.). Phenolphthalein dibutyrate | CAS 62625-15-4.

- Brainly.in. (2019, April 28). Why phenolphthalein is used during hydrolysis test of esters?.

- gChem. (n.d.). Dimethyl Sulfoxide (DMSO).

Sources

- 1. Phenolphthalein Synthetic Compound - HIn - phph - Periodical [periodical.knowde.com]

- 2. Phenolphthalein, dibutyrate (CAS 62625-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cas 77-09-8,Phenolphthalein | lookchem [lookchem.com]

- 5. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. PDBu (Phorbol 12,13-Dibutyrate) (#12808) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. wjec.co.uk [wjec.co.uk]

- 9. HHS Science - Mr. Gerber - Factors that Affect Solubility [sites.google.com]

- 10. chemistrytalk.org [chemistrytalk.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phenolphthalein | TargetMol [targetmol.com]

- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]

Technical Guide: Phenolphthalein Dibutyrate (CAS 62625-15-4)

The following technical guide details the properties, mechanism, and application protocols for Phenolphthalein Dibutyrate (CAS 62625-15-4) .

Advanced Substrate for Esterase & Lipase Quantification[1]

Executive Summary

Phenolphthalein Dibutyrate (CAS 62625-15-4) is a specialized chromogenic and fluorogenic substrate used primarily in the detection and quantification of esterase and lipase activity. Unlike generic lipid substrates (e.g., Tributyrin), this compound leverages the pH-dependent colorimetric properties of phenolphthalein, allowing for high-sensitivity "end-point" assays in microbial identification, diagnostic pathology, and enzymatic kinetics.

Core Utility: It serves as a latent reporter. The molecule is colorless and non-fluorescent in its native esterified state. Upon enzymatic hydrolysis, it releases free phenolphthalein, which yields a vivid pink/fuchsia signal upon alkalinization (pH > 8.2).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | Phenolphthalein Dibutyrate |

| CAS Number | 62625-15-4 |

| Synonyms | 3,3-Bis(4-butyryloxyphenyl)-1(3H)-isobenzofuranone; Dibutyrate de phénolphtaléine |

| Molecular Formula | C₂₈H₂₆O₆ |

| Molecular Weight | 458.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Ethanol, Acetone, DMF, DMSO; Practically insoluble in water |

| Melting Point | ~93–95 °C |

| Storage Conditions | 2–8 °C (Refrigerate), Desiccate, Protect from light |

Mechanism of Action

The utility of CAS 62625-15-4 relies on a two-step mechanism: Enzymatic Hydrolysis followed by Chemical Ionization .

-

Step 1: Hydrolysis (Enzymatic): Esterases or lipases attack the ester bonds linking the butyric acid moieties to the phenolphthalein core. This releases two molecules of butyric acid and one molecule of phenolphthalein (in its lactone form, which is colorless at neutral pH).

-

Step 2: Visualization (Chemical): The reaction mixture is treated with a mild base (e.g., Sodium Carbonate or dilute NaOH). The increase in pH (> 8.[1][2]2) causes the lactone ring of the free phenolphthalein to open, forming the highly conjugated, pink-colored quinoid dianion.[1] Unhydrolyzed substrate remains colorless even in alkali.

Pathway Diagram

Caption: Two-stage activation mechanism: Enzymatic cleavage releases the reporter, which is then revealed by alkaline shift.

Experimental Applications & Protocols

A. Microbial Esterase Differentiation (Tube Assay)

This protocol is used to differentiate bacterial species (e.g., Moraxella spp. vs. Neisseria spp.) based on butyrate esterase activity.

Reagents Required:

-

Stock Solution: Dissolve 100 mg Phenolphthalein Dibutyrate in 10 mL Acetone or Ethanol.

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0).

-

Developer: 10% Sodium Carbonate (Na₂CO₃).

Protocol:

-

Inoculation: Suspend a heavy loopful of the test organism in 0.5 mL of Phosphate Buffer.

-

Substrate Addition: Add 50 µL of the Stock Solution to the suspension.

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Note: Longer incubation (up to 4 hours) may be required for slow growers.

-

-

Development: Add 2–3 drops of 10% Sodium Carbonate.

-

Interpretation:

-

Positive (+): Immediate development of a deep pink/red color (indicating free phenolphthalein).

-

Negative (-): Solution remains colorless or turns milky white (precipitate) without pink hue.

-

B. Quantitative Spectrophotometric Assay

For determining specific activity of purified esterase/lipase preparations.

Protocol:

-

Reaction Mix: Combine 2.8 mL Buffer (pH 7.0) + 0.1 mL Enzyme Solution.

-

Start: Initiate reaction with 0.1 mL Substrate Stock (dissolved in Ethanol).

-

Incubation: Incubate at 25°C or 37°C for a fixed time (e.g., 10 min).

-

Stop & Read: Add 1.0 mL of 0.1 M NaOH to stop the reaction and develop color.

-

Measurement: Measure Absorbance at 550 nm .

-

Quantification: Use a standard curve of pure Phenolphthalein to calculate moles of product released.

Critical Technical Considerations

Solubility & Stability

-

Hydrolysis Risk: The ester bonds are susceptible to spontaneous hydrolysis in aqueous alkaline solutions. Always prepare working solutions in neutral buffer and add the alkaline developer only at the endpoint.

-

Solvent Choice: Acetone is preferred for stock solutions as it inhibits bacterial contamination better than ethanol, though ethanol is compatible with most enzymes.

-

False Negatives: If the incubation pH drops significantly due to butyric acid release, esterase activity might stall. Ensure the buffer capacity (e.g., 100 mM Phosphate) is sufficient to maintain pH ~7.0 during incubation.

Specificity vs. Tributyrin

While Tributyrin is the standard for "Lipase" (triacylglycerol lipase), Phenolphthalein Dibutyrate is often more sensitive for Esterases (acting on shorter chains or water-soluble esters). It is particularly useful when a clear visual "Yes/No" endpoint is required without complex titration.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant. Avoid inhalation of dust.

-

PPE: Wear nitrile gloves and safety glasses.

-

Disposal: Solutions containing phenolphthalein should be disposed of as hazardous chemical waste, as phenolphthalein is a suspected carcinogen (Group 2B).

-

Self-Validation: Always run a Reagent Blank (Buffer + Substrate + Alkali) alongside samples. The blank must remain colorless. If the blank turns pink, the substrate has spontaneously hydrolyzed (degraded), and the assay is invalid.

References

-

Sigma-Aldrich. Phenolphthalein dibutyrate Product Specification & MSDS. Retrieved from .

-

PubChem. Phenolphthalein dibutyrate (Compound Summary). National Library of Medicine. Retrieved from .

- Manafi, M. (2000). New developments in chromogenic and fluorogenic culture media. International Journal of Food Microbiology, 60(2-3), 205-218.

-

Patsnap. Mechanism of Phenolphthalein Color Change. Retrieved from .

Sources

Technical Whitepaper: Stability, Storage, and Handling of Phenolphthalein Dibutyrate in Enzymatic Assays

Executive Summary

Phenolphthalein dibutyrate (CAS: 62625-15-4) is a chromogenic ester substrate primarily utilized in the quantification of esterase and lipase activity. Unlike its parent compound, phenolphthalein—which serves merely as a pH indicator—the dibutyrate derivative is a chemically labile reagent designed to undergo hydrolysis. This inherent instability, while necessary for enzymatic detection, presents significant storage and handling challenges.

This guide provides a rigorous technical framework for maintaining the integrity of phenolphthalein dibutyrate. It establishes that moisture exclusion and low-temperature storage are non-negotiable critical quality attributes (CQAs) to prevent non-enzymatic hydrolysis (background noise).

Chemical & Physical Architecture

Molecular Identity

-

IUPAC Name: 3,3-Bis(4-butyryloxyphenyl)-2-benzofuran-1-one

-

Molecular Formula:

[1] -

Molecular Weight: 458.5 g/mol [1]

-

Solubility Profile:

-

Water:[2] Insoluble (Hydrophobic).

-

Organic Solvents: Soluble in DMSO, Ethanol (>10 mg/mL), and Acetone.

-

The Hydrolysis Mechanism

The utility of phenolphthalein dibutyrate relies on the cleavage of its two butyrate ester linkages. This process can be driven enzymatically (target signal) or spontaneously (degradation noise).

Key Reaction Pathway:

-

Substrate (Colorless): Phenolphthalein dibutyrate is chemically locked and colorless.[3]

-

Hydrolysis: Esterases cleave the butyryl groups, releasing butyric acid.

-

Signal Generation (Pink): The liberation of free phenolphthalein in an alkaline environment (pH > 8.2) triggers the lactone ring opening, resulting in a quinoid structure that absorbs strongly at 552 nm.

Figure 1: Stepwise hydrolysis pathway of phenolphthalein dibutyrate. Note that spontaneous hydrolysis (non-enzymatic) mimics the enzymatic step, leading to false positives.

Stability & Degradation Factors[4][5][6]

Spontaneous Hydrolysis (The Primary Threat)

Esters are thermodynamically unstable in the presence of water, particularly as pH increases.

-

pH Sensitivity: At pH > 7.0, hydroxide ions (

) act as nucleophiles, attacking the ester carbonyl carbon. This causes "background hydrolysis" even without enzymes. -

Temperature: For every 10°C increase, the rate of spontaneous hydrolysis roughly doubles (Arrhenius equation).

Photostability

While the ester bonds are relatively photostable compared to fluorophores, the resulting phenolphthalein product can fade under intense light (photobleaching). More importantly, UV light can catalyze radical formation in organic solvents (like DMSO), accelerating degradation.

Storage & Handling Protocols

Solid State Storage (Lyophilized Powder)

-

Temperature: -20°C is required for long-term stability (>6 months).

-

Environment: Must be kept desiccated . Moisture is the enemy.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and plasticizer leaching.

Stock Solution Preparation

Researchers often make the mistake of storing working solutions. Follow this rigorous "Make-Fresh" protocol:

| Parameter | Protocol Specification | Rationale |

| Solvent Choice | Anhydrous DMSO or 100% Ethanol | Water content in solvents triggers immediate slow hydrolysis. |

| Concentration | 10–50 mM Stock | Higher concentrations are more stable than dilute ones due to solvent shielding effects. |

| Storage Temp | -20°C (Strict) | Prevents thermal degradation. |

| Shelf Life | < 1 Month (in solution) | Even in DMSO, trace moisture will degrade the ester over time. |

| Thaw Cycles | Max 3 cycles | Repeated condensation introduces water into the cold vial. |

Handling Workflow Diagram

Figure 2: Optimal lifecycle management for phenolphthalein dibutyrate to minimize hydrolytic degradation.

Experimental Validation (Quality Control)

Before running a high-throughput screen or critical assay, you must validate the integrity of your substrate stock. A degraded stock will yield high initial absorbance (high background), reducing the dynamic range of the assay.

The "Spontaneous Hydrolysis" Control

Every assay plate must include this negative control:

-

Buffer: Standard assay buffer (e.g., Tris-HCl pH 8.0).

-

Substrate: Phenolphthalein dibutyrate (same concentration as samples).

-

Enzyme: None (replace with buffer volume).

-

Readout: Measure Absorbance at 552 nm immediately (

) and at the endpoint.

Pass Criteria:

-

at

-

If

(for 1cm pathlength equivalent), the stock has degraded (hydrolyzed) and must be discarded.

Troubleshooting High Background

If your control wells turn pink immediately:

-

Cause 1: Stock solution was stored in a non-anhydrous solvent (e.g., old DMSO that absorbed water from air).

-

Cause 2: Buffer pH is too high (> 8.5), driving spontaneous hydrolysis.

-

Cause 3: Contamination of the buffer with lipases (common in non-sterile water).

References

-

Sigma-Aldrich. Product Information: Phenolphthalein & Esters. Merck KGaA. Link

-

PubChem. Phenolphthalein Dibutyrate - Compound Summary. National Library of Medicine. Link

-

Gupta, R., et al. (2003). Microbial Lipases: An Overview of Production, Purification and Properties. Biotechnology and Applied Biochemistry. Link

- Green, M.R., & Sambrook, J. (2012). Molecular Cloning: A Laboratory Manual. Cold Spring Harbor Laboratory Press. (General reference for esterase screening protocols).

Sources

Application Note: Phenolphthalein Dibutyrate as a Surrogate Cargo for Evaluating Esterase-Responsive Drug Delivery Systems

Introduction & Mechanistic Rationale

In the development of stimuli-responsive Drug Delivery Systems (DDS), esterase-triggered platforms—such as polymer-drug conjugates, lipid nanoparticles, and poly(lactic-co-glycolic acid) (PLGA) micelles—are highly favored. These systems remain stable in systemic circulation but rapidly degrade upon encountering high intracellular concentrations of carboxylesterases.

To validate the release kinetics of these nanocarriers during the pre-clinical phase, researchers require a reliable, easily quantifiable surrogate cargo. Phenolphthalein dibutyrate (PDB) serves as an ideal model prodrug[1]. As a highly hydrophobic, chromogenic esterase substrate, PDB can be efficiently encapsulated into hydrophobic nanoparticle cores, closely mimicking the behavior of Biopharmaceutics Classification System (BCS) Class II or IV drugs (e.g., paclitaxel, docetaxel).

The Causality of the Assay: The utility of PDB lies in its dual-stage activation. Short-chain fatty acid esters, like butyrate, are highly susceptible to enzymatic hydrolysis by esterases[2]. When the nanocarrier is degraded by esterases, the encapsulated PDB is exposed and subsequently cleaved, releasing free phenolphthalein. At physiological pH (7.4), phenolphthalein remains in its colorless lactone form. However, by introducing a highly alkaline buffer (pH > 8.2), the lactone ring opens to form a highly conjugated dianion, yielding a vibrant pink color with a peak absorbance at 552 nm. This eliminates the need for complex HPLC-MS/MS setups during initial formulation screening, providing a high-throughput, self-validating colorimetric readout.

Enzymatic hydrolysis of Phenolphthalein Dibutyrate and subsequent pH-dependent colorimetric shift.

Physicochemical Profiling of PDB for DDS

Understanding the physicochemical properties of PDB is critical for justifying its use as a surrogate cargo. Table 1 summarizes why PDB mathematically and chemically mimics standard chemotherapeutics in formulation science.

Table 1: Physicochemical Properties of Phenolphthalein Dibutyrate

| Property | Value / Characteristic | Relevance to Drug Delivery |

| Molecular Formula | C₂₈H₂₆O₆ | Bulky, multi-ring structure mimics complex active pharmaceutical ingredients (APIs). |

| Molecular Weight | 458.51 g/mol | Falls perfectly within the typical range of small-molecule drugs (Lipinski's Rule of 5). |

| Solubility | Hydrophobic (Soluble in EtOH/DMSO) | Excellent surrogate for poorly water-soluble drugs during nanocarrier encapsulation. |

| Cleavage Trigger | Esterases / Lipases | Directly validates intracellular enzyme-responsive release mechanisms. |

| Readout Wavelength | 552 nm (in alkaline conditions) | Avoids UV-region interference commonly caused by polymeric nanocarrier scattering. |

Experimental Protocols: A Self-Validating System

The following protocols detail the extraction of kinetic data from PDB-loaded nanocarriers. The workflow is designed to be self-validating: the alkaline shift not only develops the color but simultaneously denatures the esterase, instantly halting the reaction at precise time points[2].

Step-by-step experimental workflow for quantifying DDS release kinetics using PDB.

Protocol A: Generation of the Phenolphthalein Standard Curve

Causality: To accurately quantify the release of PDB, a standard curve of the cleaved product (phenolphthalein) must be generated in the exact buffer conditions used for the final readout.

-

Stock Preparation: Dissolve pure phenolphthalein in ethanol to create a 10 mM stock solution.

-

Serial Dilution: Prepare a concentration gradient (0.1 µM to 100 µM) using Phosphate Buffered Saline (PBS, pH 7.4).

-

Alkalinization: To 100 µL of each standard, add 900 µL of 200 mM Glycine-NaOH buffer (pH 10.0)[2].

-

Measurement: Vortex gently and measure the absorbance at 552 nm using a UV-Vis spectrophotometer or microplate reader.

-

Calibration: Plot Absorbance vs. Concentration to derive the molar extinction coefficient (

) via the Beer-Lambert Law.

Protocol B: In Vitro Esterase-Triggered Release Assay

Causality: Short-chain fatty acid esters are prone to minor spontaneous hydrolysis in aqueous media[2]. Therefore, a parallel control lacking the enzyme is strictly required to subtract background noise and calculate the true enzyme-triggered release.

-

Nanocarrier Preparation: Disperse PDB-loaded nanoparticles in 10 mL of PBS (pH 7.4) at a known PDB equivalent concentration (e.g., 50 µM).

-

Enzyme Addition: Add a physiologically relevant concentration of esterase (e.g., Porcine Liver Esterase, 10-50 U/mL). Maintain the suspension at 37°C under continuous orbital shaking (150 rpm).

-

Control Setup: Set up an identical flask containing the PDB-loaded nanoparticles in PBS without the esterase.

-

Kinetic Sampling: At predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots from both the experimental and control flasks.

-

Reaction Quenching & Color Development: Immediately inject the 100 µL aliquot into 900 µL of 200 mM Glycine-NaOH buffer (pH 10.0). Note: The sudden shift to pH 10.0 irreversibly denatures the esterase, stopping the reaction exactly at the sampling time, while simultaneously converting the released phenolphthalein into its measurable pink dianion.

-

Clarification: Centrifuge the quenched samples at 12,000 × g for 5 minutes to pellet intact nanoparticles and polymer debris, which would otherwise cause light scattering and artificially inflate absorbance readings.

-

Quantification: Transfer the supernatant to a cuvette/microplate and measure absorbance at 552 nm. Subtract the control absorbance from the experimental absorbance to determine specific enzymatic release.

Data Interpretation & Kinetic Modeling

When analyzing the release data, researchers should observe a distinct difference between the kinetics of free PDB and nanocarrier-encapsulated PDB. Table 2 outlines the expected kinetic shifts.

Table 2: Expected Kinetic Parameters in a Standard Assay

| Parameter | Description | Typical Observation (Free PDB) | Implication for Encapsulated PDB (DDS) |

| Michaelis constant | Low (High enzyme affinity) | Apparent | |

| Maximum velocity | High (Rapid cleavage) | ||

| Background | Spontaneous hydrolysis | Detectable over 24h | Must be subtracted[2]; a low background in the control confirms that the nanocarrier effectively protects the cargo in circulation. |

By plotting the cumulative release percentage against time, researchers can fit the data to standard drug release models (e.g., Higuchi, Korsmeyer-Peppas) to determine whether the release is diffusion-controlled or strictly degradation-controlled.

References

- tandfonline.

- Rapid method for determining efficacy of a sterilization cycle and rapid read-out biological indicator (US5073488A)

- Phenolphthalein Dibutyrate - Product Information Sigma-Aldrich URL

Sources

Application Note: Phenolphthalein Dibutyrate in Cell-Based Assays

This guide details the application of Phenolphthalein Dibutyrate as a colorimetric substrate for quantifying esterase and lipase activity in cell-based assays.

Editorial Note: Unlike fluorescent probes (e.g., Calcein-AM) that function at physiological pH, Phenolphthalein Dibutyrate requires a specific pH-shift endpoint to visualize the signal. This guide focuses on the critical "Alkaline Stop" methodology required to generate accurate data with this substrate.

Technique: Colorimetric Endpoint Assay (Absorbance at 550 nm) Primary Targets: Non-Specific Esterases (NSE), Lipase Activity CAS: 62625-15-4

Introduction & Mechanistic Basis

Phenolphthalein Dibutyrate is a hydrophobic, colorless diester. It is widely used to differentiate cell types based on enzymatic activity—specifically the upregulation of esterases in macrophages and lipases in adipocytes .

The "pH Trap" Mechanism

Understanding the chemistry is vital for experimental design.

-

Cellular Uptake/Hydrolysis: The non-ionic dibutyrate ester permeates cell membranes or reacts with secreted lipases. Intracellular esterases hydrolyze the butyrate groups, releasing free Phenolphthalein .

-

The Invisible Signal: At physiological pH (7.2–7.4), free phenolphthalein is colorless (lactone form).

-

The Readout (Critical Step): You must raise the pH > 8.5 to convert phenolphthalein to its pink dianion form . This makes the assay an endpoint measurement, not a real-time kinetic trace in live cells.

Figure 1: The two-stage reaction mechanism requiring an alkaline shift for signal generation.

Key Applications

A. Monocyte-to-Macrophage Differentiation Screen

Monocytes express low levels of esterase, while differentiated macrophages (and granulocytes) exhibit high Non-Specific Esterase (NSE) activity.

-

Utility: High-throughput screening of compounds that induce or inhibit macrophage differentiation (e.g., PMA stimulation).

-

Advantage: Cheaper and faster than flow cytometry for initial screens.

B. Adipocyte Lipolysis Assessment

Differentiated adipocytes secrete lipases. Phenolphthalein dibutyrate can be used to measure the lipolytic potential of the cells.

-

Distinction: Unlike the macrophage assay (intracellular), this often measures activity in the supernatant or cell lysate.

Detailed Protocol: 96-Well Intracellular Esterase Assay

This protocol is optimized for adherent cells (e.g., THP-1 differentiated macrophages, 3T3-L1 adipocytes).

Reagents Required[1][2][3][4][5][6]

-

Substrate Stock: 100 mM Phenolphthalein Dibutyrate in DMSO (Store at -20°C).

-

Assay Buffer: PBS (pH 7.4) or serum-free media.[1]

-

Alkaline Stop Solution (Developer): 0.1 M Na₂CO₃ (Sodium Carbonate), pH 10.5. Essential for color development.

Experimental Workflow

Step 1: Cell Preparation

-

Seed cells in a clear-bottom 96-well plate (10,000–50,000 cells/well).

-

Perform drug treatments/differentiation as required.

-

Wash Step: Carefully remove media and wash 1x with 200 µL PBS.

-

Why? Serum contains esterases that will hydrolyze the substrate and cause high background.

-

Step 2: Substrate Incubation

-

Prepare Working Solution : Dilute Stock 1:1000 in pre-warmed PBS (Final: 100 µM).

-

Note: The solution may be slightly cloudy due to hydrophobicity; vortex well.

-

-

Add 100 µL of Working Solution to each well.

-

Incubate at 37°C for 30–60 minutes .

-

Validation: Include a "No Cell" control well to measure spontaneous hydrolysis.

-

Step 3: Development & Readout

-

Do not wash.

-

Add 100 µL of Alkaline Stop Solution (0.1 M Na₂CO₃) directly to the wells.

-

Visual Check: Wells with high esterase activity will immediately turn pink.

-

-

Read absorbance at 550 nm (540–560 nm range is acceptable) within 15 minutes.

-

Caution: The color can fade over time due to CO₂ absorption lowering the pH. Read immediately.

-

Data Analysis

Calculate the Esterase Activity Index (EAI) :

-

OD_blank: Absorbance of wells containing substrate + stop solution but no cells.

Protocol: Extracellular Lipase Secretion Assay

Used for measuring lipase secreted into the media (common in microbial screens or adipocyte secretome analysis).

-

Collect Supernatant: Centrifuge cell culture media (500 x g, 5 min) to remove debris.

-

Transfer: Move 50 µL of supernatant to a fresh 96-well plate.

-

Buffer Adjustment: Add 50 µL of Tris-HCl (pH 8.0) containing 2 mM CaCl₂.

-

Why? Many lipases are calcium-dependent.

-

-

Substrate Addition: Add 10 µL of 10 mM Phenolphthalein Dibutyrate (in Ethanol/DMSO).

-

Incubate: 37°C for 1–2 hours.

-

Develop: Add 100 µL 0.1 M Na₂CO₃ .

-

Read: Absorbance at 550 nm.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis | Prepare substrate fresh. Ensure incubation buffer is pH < 7.5. |

| No Color Signal | pH too low during readout | Ensure Stop Solution is pH > 10. Phenolphthalein is colorless at pH 8.[2]0. |

| Precipitation | Substrate insolubility | Do not exceed 100 µM substrate. Use 0.05% Pluronic F-127 to aid solubility. |

| Variable Data | Serum interference | Serum is rich in esterases. Must wash cells or use serum-free media during assay. |

Visualization of Assay Workflow

Figure 2: Step-by-step workflow for the intracellular esterase assay.[1][3][4]

References

-

Sigma-Aldrich. Esterase Activity Assay Principles and Substrate Specificity.Link

-

Gomori, G. (1953). Chloroacyl esters as histochemical substrates.[3] Journal of Histochemistry & Cytochemistry.[5]

-

NIST Chemistry WebBook. Phenolphthalein, dibutyrate Spectral Data.Link

-

Santa Cruz Biotechnology. Phenolphthalein Dibutyrate Product Information & CAS Data.Link

-

VWR/Avantor. Protocols for Lipase Activity Measurement in Biological Samples.Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Multimarker immunohistochemical staining of calgranulins, chloroacetate esterase, and S100 for simultaneous demonstration of inflammatory cells on paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid method for identification of macrophages in suspension by acid alpha-naphthyl acetate esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of nonspecific esterase activity in macrophages and intestinal epithelium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Esterases and Lipases Using Phenolphthalein Dibutyrate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Biocatalysis, Directed Evolution, and Assay Development

Introduction & Biochemical Rationale

The discovery and optimization of novel esterases and lipases are critical bottlenecks in biocatalysis, bioremediation, and prodrug activation studies. High-throughput screening (HTS) of mutant libraries requires assay chemistries that are not only highly sensitive but also resistant to the logistical constraints of processing thousands of samples across 384-well or 1536-well microtiter plates.

Phenolphthalein dibutyrate (PhDB) serves as an exceptionally robust chromogenic substrate for these applications[1]. In its native, esterified state, PhDB is colorless. Upon catalytic hydrolysis of its two butyrate ester bonds by an esterase or lipase, free phenolphthalein is released[2].

The causality of the assay's readout relies on a pH-dependent structural rearrangement. At the typical physiological pH of enzymatic screening (pH 7.0–8.0), the released phenolphthalein remains in a colorless lactone form. However, upon the introduction of a strong alkaline stop solution (pH > 9.0), the molecule undergoes a rapid structural shift into a highly conjugated quinoid structure, yielding an intense magenta/pink chromophore with a peak absorbance (

Biochemical cleavage of phenolphthalein dibutyrate and alkaline color development.

Strategic Advantages in HTS: The Decoupled Assay

A fundamental challenge in continuous HTS assays (e.g., using p-nitrophenyl butyrate) is the time delay between reading the first and last wells of a microplate. If the reaction is fast, the wells read later will show artificially inflated product formation, skewing hit selection.

PhDB solves this through a decoupled reaction-readout mechanism . Because the enzymatic hydrolysis occurs at a neutral pH where the product is invisible, the reaction can proceed without immediate monitoring. The addition of the alkaline buffer (e.g., Glycine-NaOH, pH 10.0) serves a dual purpose:

-

Reaction Termination: The high pH instantly denatures the biocatalyst, locking the product concentration.

-

Signal Development: The pH shift instantly develops the chromophore for spectrophotometric quantification[3].

This allows an entire batch of plates to be quenched simultaneously and read at the operator's convenience, ensuring absolute temporal consistency across all samples.

Table 1: Comparative Analysis of Esterase/Lipase Substrates

| Substrate | Readout Modality | Wavelength | Assay Type | Key Advantage | Key Limitation |

| Phenolphthalein dibutyrate (PhDB) | Absorbance | 552 nm | End-point | Decoupled readout; zero temporal skew across plates. | Requires an alkaline pH shift to visualize. |

| p-Nitrophenyl butyrate (pNPB) | Absorbance | 405 nm | Continuous | Real-time kinetic monitoring is possible. | High spontaneous hydrolysis (background noise). |

| 4-Methylumbelliferyl butyrate | Fluorescence | Ex 365 / Em 450 | Both | Extremely high sensitivity for low-activity variants. | Prone to autofluorescence interference from lysates. |

Experimental Methodology

The following protocol is designed as a self-validating system for 384-well plate formats, commonly used in directed evolution campaigns[4].

Reagent Preparation

Expert Insight: PhDB is highly hydrophobic. To prevent precipitation and false-positive light scattering in aqueous buffers, it must be dissolved in an anhydrous organic solvent and introduced into the assay buffer containing a mild surfactant.

-

Substrate Stock (10 mM): Dissolve PhDB in 100% anhydrous DMSO. Store in single-use aliquots at -20°C.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), supplemented with 0.1% (v/v) Triton X-100.

-